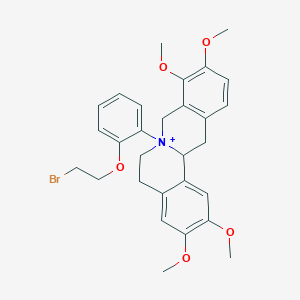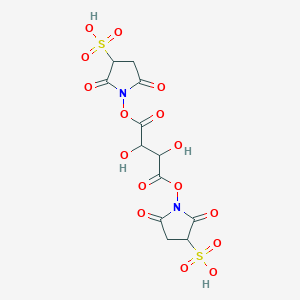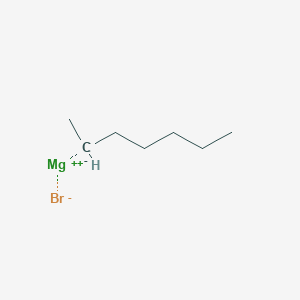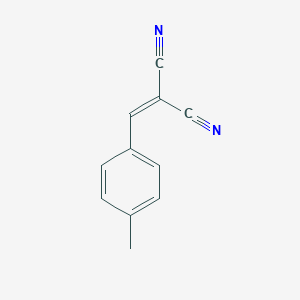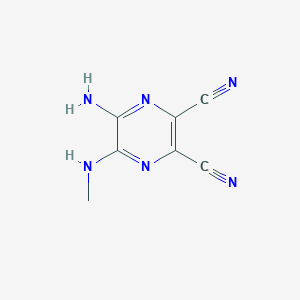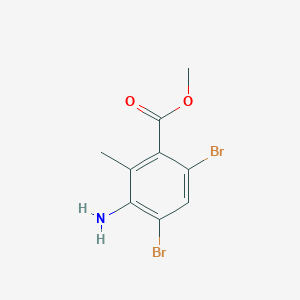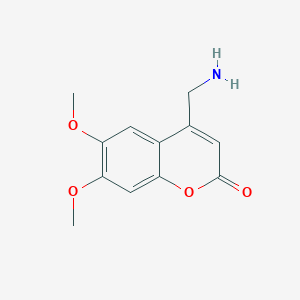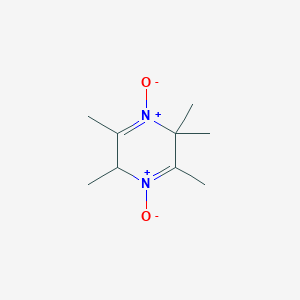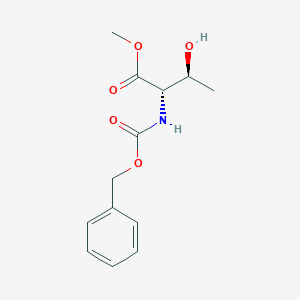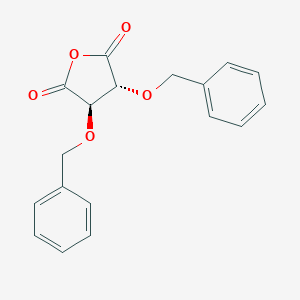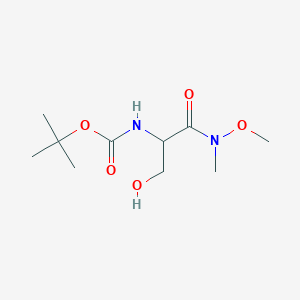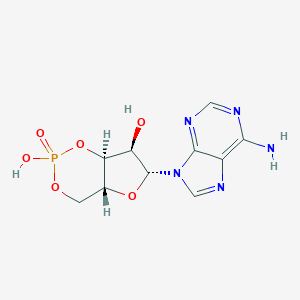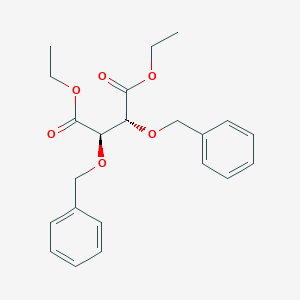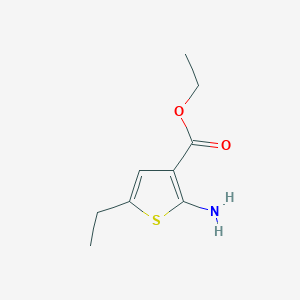![molecular formula C18H30O4 B052416 cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal CAS No. 92007-38-0](/img/structure/B52416.png)
cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2’,2’-dimethylpropylidene) Diketal” is a chemical compound . It is a potential anti-amnesic agent .
Synthesis Analysis
These compounds were prepared from reactions of cis-bicyclo octane-3,7-dione with stabilized phosphorus ylides, (2-oxovinylidene)triphenylphosphorane, tris (dialkylamino)phosphines, as well as with Lawesson’s and Japanese reagents . Their structures were confirmed on the basis of spectroscopic and elemental analyses .
Molecular Structure Analysis
The molecular structure of this compound was confirmed based on spectroscopic and elemental analyses . The IUPAC Standard InChIKey is DIBJWGBHNVSLPK-CQTSCFDVSA-N .
Chemical Reactions Analysis
The compound reacts with carbon disulfide, strong base and an alkylating agent in dipolar aprotic solvents to yield racemic mixtures of 2-dialkylthio-methylene compounds .
Physical And Chemical Properties Analysis
The compound has a molecular formula of C₁₈H₃₀O₄ and a molecular weight of 310.43 . The physical properties of a similar compound, cis-Bicyclo[3.3.0]octane-3,7-dione, include a melting point of 83-86 °C .
Aplicaciones Científicas De Investigación
Chemical Reactions and Structural Analysis
Dithiocarboxylation Reactions : The reactivity of cis-bicyclo[3.3.0]octane-3,7-dione and its derivatives towards carbon disulfide under basic conditions has been investigated. These reactions lead to racemic mixtures of 2-dialkylthio-methylene compounds, showcasing the compound's utility in synthesizing sulfur-containing derivatives. The crystal and molecular structure of these derivatives have been determined through X-ray analysis, contributing to our understanding of their 3D conformations and potential reactivity (Dölling et al., 1996).
Microbial Hydroxylation : Investigations into the microbial hydroxylation of cis-bicyclo[3.3.0]octane-3,7-dione revealed the necessity of protecting keto groups for successful substrate transformation. The study highlights the stability of the diketal form under microbial conditions, enabling the detection of hydroxylated products. This work opens pathways for biotechnological applications in modifying bicyclic diones (Sundby et al., 1998).
Asymmetric Deprotonation : Asymmetric deprotonation of monoketal derived from cis-bicyclo[3.3.0]octane-3,7-dione using chiral lithium amide bases has been explored. The resulting enolates were trapped and converted into bicyclic lactones, showcasing the potential for asymmetric synthesis. This application is crucial for producing chiral molecules, which are important in the development of pharmaceuticals and other biologically active compounds (Leonard et al., 1990).
Synthetic Applications
Synthesis of Chiral Lactones : The use of cis-bicyclo[3.3.0]octane-3,7-dione in the synthesis of chiral lactones through asymmetric deprotonation has been demonstrated. These lactones are valuable intermediates for asymmetric synthesis, highlighting the compound's role in creating complex organic molecules with specific chirality, which is vital for drug development and synthesis of biologically active compounds (Leonard et al., 1990).
Formation and Cleavage of Derivatives : Studies on the formation and cleavage of bisnoradamantane derivatives through reductions illustrate the versatility of cis-bicyclo[3.3.0]octane-3,7-dione-based compounds in synthetic chemistry. These reactions provide insights into the strain within the bisnoradamantane skeleton and its impact on the reactivity of these compounds (Camps et al., 2001).
Propiedades
InChI |
InChI=1S/C18H30O4/c1-15(2)9-19-17(20-10-15)5-13-7-18(8-14(13)6-17)21-11-16(3,4)12-22-18/h13-14H,5-12H2,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOVDWPXLPKLCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CC3CC4(CC3C2)OCC(CO4)(C)C)OC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

